1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone
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Overview
Description
1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications, including anti-cancer and anti-inflammatory activities .
Preparation Methods
The synthesis of 1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone involves several steps. One common method is the Fischer indole synthesis, which uses commercially available starting materials such as 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone . The reaction conditions typically involve heating the reactants in the presence of an acid catalyst to form the indole ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Scientific Research Applications
1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone has been extensively studied for its potential in various scientific research applications:
Mechanism of Action
The mechanism of action of 1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . Molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase involved in cancer progression .
Comparison with Similar Compounds
1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone can be compared with other indole derivatives such as:
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound also exhibits anti-tumor activity but with different substituents and pharmacophores.
1-(1,1,2,2,3,3,4,4-Octafluorobutyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: This derivative has a different fluorinated side chain, which may affect its biological activity and chemical properties.
N-arylsulfonyl-3-acetylindole: This compound has shown anti-HIV activity and can be compared based on its antiviral properties.
Properties
Molecular Formula |
C19H17FN2O |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
1-(8-fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone |
InChI |
InChI=1S/C19H17FN2O/c20-16-8-4-7-15-14-9-10-22(12-17(14)21-19(15)16)18(23)11-13-5-2-1-3-6-13/h1-8,21H,9-12H2 |
InChI Key |
CGQLRSOQDATUAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=C(N2)C(=CC=C3)F)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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